molecular formula C13H23N3O2 B2710532 1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea CAS No. 1396800-20-6

1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea

Cat. No.: B2710532
CAS No.: 1396800-20-6
M. Wt: 253.346
InChI Key: SSRAYMYAKXVCJT-UHFFFAOYSA-N
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Description

1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea is an organic compound that features a urea moiety substituted with a tert-butyl group and a morpholinobutynyl group. Compounds like this are often of interest in medicinal chemistry and materials science due to their unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea typically involves the reaction of tert-butyl isocyanate with a suitable amine precursor. The reaction conditions often include:

  • Solvent: Common solvents include dichloromethane or tetrahydrofuran.
  • Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
  • Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for such compounds may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis might be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the urea nitrogen or the alkyne moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a corresponding urea oxide, while reduction could produce a more saturated urea derivative.

Scientific Research Applications

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for therapeutic potential in treating diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for compounds like 1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea often involves interaction with specific molecular targets, such as enzymes or receptors. The urea moiety can form hydrogen bonds with active site residues, while the morpholinobutynyl group may enhance binding affinity or specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(Tert-butyl)-3-(4-piperidinobut-2-yn-1-yl)urea: Similar structure but with a piperidine ring instead of morpholine.

    1-(Tert-butyl)-3-(4-azepanobut-2-yn-1-yl)urea: Features an azepane ring.

    1-(Tert-butyl)-3-(4-thiomorpholinobut-2-yn-1-yl)urea: Contains a thiomorpholine ring.

Uniqueness

1-(Tert-butyl)-3-(4-morpholinobut-2-yn-1-yl)urea is unique due to the presence of the morpholine ring, which can impart different electronic and steric properties compared to other similar compounds

Properties

IUPAC Name

1-tert-butyl-3-(4-morpholin-4-ylbut-2-ynyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O2/c1-13(2,3)15-12(17)14-6-4-5-7-16-8-10-18-11-9-16/h6-11H2,1-3H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRAYMYAKXVCJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)NCC#CCN1CCOCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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